2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile
Beschreibung
Eigenschaften
IUPAC Name |
2-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-7-5-18(6-8-19)23(11-1-2-12-23)22(28)27-14-9-20(10-15-27)29-21-17(16-25)4-3-13-26-21/h3-8,13,20H,1-2,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NURCVBRLEAGACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((1-(1-(4-chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.97 g/mol. The structural features include a piperidine ring, a chlorophenyl group, and a nicotinonitrile moiety, which are significant for its biological activity.
- Enzyme Inhibition : The compound exhibits potential as an inhibitor of various enzymes, notably acetylcholinesterase (AChE) and urease. These enzymes are crucial in several physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer’s disease and infections caused by urease-producing bacteria.
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Binding Affinity : Docking studies have indicated that the compound interacts favorably with target proteins, suggesting a strong binding affinity that could translate into effective inhibition of target enzymes.
Table 1: Biological Activity Summary
Case Studies
- In Vitro Studies : A series of in vitro assays were conducted to evaluate the AChE inhibitory activity. The results indicated that several derivatives showed significant inhibition compared to standard drugs, suggesting their potential use in treating neurodegenerative diseases.
- Antibacterial Screening : In a study evaluating antibacterial properties, compounds derived from the main structure were tested against multiple bacterial strains. The results demonstrated varying degrees of effectiveness, with some compounds showing promising results against resistant strains.
- Pharmacokinetic Studies : Although detailed pharmacokinetic data for this specific compound is limited, related compounds have shown favorable absorption and distribution profiles in preliminary studies, indicating potential for therapeutic use.
Q & A
Q. What are the recommended synthetic routes for 2-((1-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step reactions, including cyclization and coupling. For example, describes using dichloromethane (DCM) and sodium hydroxide (NaOH) for intermediate formation, followed by purification via column chromatography. Yield optimization may depend on:
- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) can improve efficiency.
- Temperature control : Exothermic steps require gradual reagent addition to avoid side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.
Purity verification (e.g., 99% as in ) is critical and typically involves HPLC or NMR .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the piperidine and nicotinonitrile moieties.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity; gradients using C18 columns and acetonitrile/water mobile phases are standard.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., comparing to theoretical values from ’s spectral data).
Cross-referencing with databases like mzCloud ( ) ensures spectral consistency .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles (per ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols (noted in ’s respiratory hazard warnings).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data across studies involving this compound?
- Methodological Answer : Conflicting results often arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times.
- Purity thresholds : Impurities >1% (e.g., unreacted intermediates) may skew results.
- Orthogonal validation : Replicate studies using alternative methods (e.g., flow cytometry vs. MTT assays).
Refer to ’s cytotoxic synthesis protocols for guidance on controlling reaction byproducts .
Q. What strategies optimize the piperidine-cyclopentanecarbonyl coupling step to minimize byproducts?
- Methodological Answer :
- Catalyst screening : Test Pd(dppf)Cl₂ or CuI for Buchwald-Hartwig amination.
- Stoichiometric adjustments : Use a 10-20% excess of the piperidine derivative to drive the reaction.
- In-situ monitoring : TLC or inline IR spectroscopy detects intermediates early ( ’s synthesis steps suggest iterative washing to remove unreacted species).
Post-reaction purification via recrystallization (e.g., ethanol, as in ) improves yield .
Q. How do substituents on the chlorophenyl ring affect the compound’s pharmacological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituents like -F or -NO₂ (see ’s fluorophenyl derivatives).
- Computational modeling : Density Functional Theory (DFT) predicts electron-withdrawing groups (e.g., -Cl) enhancing binding affinity to targets like kinases.
- In-vitro testing : Compare IC₅₀ values across analogs using enzyme inhibition assays .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles?
- Methodological Answer :
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
